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Compound of Interest

4-Chloro-6-methylthieno[2,3-
Compound Name:
dJpyrimidine

Cat. No.: B011010

An In-depth Technical Guide to the Molecular Weight of 4-Chloro-6-methylthieno[2,3-
d]pyrimidine

Abstract

This technical guide provides a comprehensive analysis of 4-Chloro-6-methylthieno[2,3-
d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The
central focus of this document is its molecular weight—from theoretical calculation to
experimental verification. We delve into the critical role of mass spectrometry in confirming the
compound's identity, with a detailed exploration of the characteristic isotopic patterns generated
by the chlorine atom. Furthermore, this guide contextualizes the importance of molecular
weight as a key physicochemical parameter within the framework of modern drug discovery
and development, offering field-proven insights for researchers, scientists, and drug
development professionals.

Introduction: The Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a fused heterocyclic system recognized as a privileged
scaffold in medicinal chemistry.[1][2] Its structural resemblance to purine bases, such as
adenine, allows it to interact with a wide array of biological targets.[1][2] Consequently,
derivatives of this scaffold have been extensively investigated for various therapeutic
applications, including the development of anticancer, anti-inflammatory, antimicrobial, and
central nervous system (CNS) protective agents.[1][2]
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4-Chloro-6-methylthieno[2,3-d]pyrimidine is a key intermediate in the synthesis of these
more complex derivatives.[3][4][5] The chlorine atom at the 4-position serves as a versatile
chemical handle, enabling nucleophilic substitution reactions to introduce diverse functional
groups and modulate the biological activity of the final compounds. Accurate characterization of
this starting material is paramount for the integrity and success of any synthetic campaign. The
foundational step in this characterization is the precise determination of its molecular weight.

Core Physicochemical Properties and Molecular
Weight

The identity of a chemical compound is defined by its structure and corresponding
physicochemical properties. For 4-Chloro-6-methylthieno[2,3-d]pyrimidine, the most
fundamental of these is its molecular weight.

Theoretical Molecular Weight

Molecular weight is calculated as the sum of the atomic masses of all constituent atoms in a
molecule.[6] The molecular formula for 4-Chloro-6-methylthieno[2,3-d]pyrimidine is
C7HsCINzS.

Based on the atomic weights of the most common isotopes of its constituent elements (Carbon
= 12.011, Hydrogen = 1.008, Chlorine = 35.453, Nitrogen = 14.007, Sulfur = 32.06), the
average molecular weight is determined.

Property Value Source

Molecular Formula C7HsCIN2S Santa Cruz Biotechnology[7]
Average Molecular Weight 184.65 g/mol Santa Cruz Biotechnology[7]
CAS Number 106691-21-8 Santa Cruz Biotechnology[7]
Physical Form Solid N/A

Melting Point 88-91°C ChemicalBook][8]

While the average molecular weight is useful for stoichiometric calculations in the laboratory,
high-resolution mass spectrometry measures the monoisotopic mass, which is the sum of the
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masses of the most abundant naturally occurring stable isotope of each atom.

Experimental Verification of Molecular Weight

Theoretical calculations must be confirmed by empirical data. Mass spectrometry is the
definitive analytical technique for determining the molecular weight of small molecules,
providing a direct measurement of the mass-to-charge ratio (m/z) of an ionized molecule.[6]

Workflow for Molecular Weight Determination

The process of verifying the molecular weight of 4-Chloro-6-methylthieno[2,3-d]pyrimidine
follows a systematic and self-validating workflow.
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Caption: Experimental workflow for MS-based molecular weight confirmation.
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Detailed Protocol: Electrospray lonization Mass
Spectrometry (ESI-MS)

Objective: To confirm the molecular weight of 4-Chloro-6-methylthieno[2,3-d]pyrimidine
using positive ion mode ESI-MS. ESI is a "soft" ionization technique that minimizes
fragmentation, making it ideal for observing the intact molecular ion.

Materials:

4-Chloro-6-methylthieno[2,3-d]pyrimidine sample

HPLC-grade methanol or acetonitrile

0.1% Formic acid solution (optional, to aid protonation)

Calibrated Mass Spectrometer with ESI source

Procedure:

e Sample Preparation:

o Prepare a stock solution of the compound at 1 mg/mL in methanol.

o Perform a serial dilution to create a working solution of approximately 5 pg/mL in 50:50
methanol:water (with 0.1% formic acid).

e Instrument Setup:
o Set the mass spectrometer to positive ion detection mode.
o Set the mass range to scan from m/z 50 to 500 to ensure coverage of the expected ion.

o Optimize ESI source parameters: drying gas flow (e.g., 11 L/min), nebulizer pressure (e.g.,
35 psi), and capillary voltage (e.g., 3.2 kV).[9]

o Data Acquisition:

o Infuse the working solution into the ESI source at a constant flow rate (e.g., 5-10 pL/min).
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o Acquire data for 1-2 minutes to obtain a stable signal and averaged spectrum.

o Data Analysis:

o Identify the peak corresponding to the protonated molecule, [M+H]*. For a molecular
weight of 184.65, this peak will appear at approximately m/z 185.

o Crucially, identify the associated isotopic peaks as detailed in the next section.

The Chlorine Isotopic Signature: A Definitive Marker

A key feature in the mass spectrum of any chlorine-containing compound is its distinct isotopic
pattern. Natural chlorine consists of two stable isotopes: 3°Cl (approximately 75% abundance)
and 3’Cl (approximately 25% abundance).[10]

This natural distribution gives rise to two prominent peaks in the mass spectrum for the
molecular ion, separated by 2 m/z units:

o M Peak: The peak corresponding to the molecule containing the 3°Cl isotope.
e M+2 Peak: The peak corresponding to the molecule containing the 37Cl isotope.

The relative intensity of these peaks is approximately 3:1, reflecting the natural abundance of
the isotopes.[10][11] For 4-Chloro-6-methylthieno[2,3-d]pyrimidine, the expected protonated
ions would be:

e [C7Hs®CIN2S + H]* at m/z = 185
e [C7Hs¥’CIN2S + H]* at m/z = 187

Observing this characteristic 3:1 intensity ratio for peaks at m/z 185 and 187 provides
unequivocal evidence for the presence of a single chlorine atom and serves as a powerful
validation of the compound's identity, beyond just the molecular weight itself.
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Caption: Relationship between chlorine isotopes and the resulting MS peaks.

Relevance in Drug Discovery

The molecular weight of a compound like 4-Chloro-6-methylthieno[2,3-d]pyrimidine is not

merely a descriptive statistic; it is a critical parameter in drug design and development. It is one

of the core components of heuristic guidelines like Lipinski's Rule of Five, which predict the

"drug-likeness" of a molecule and its potential for oral bioavailability.

Lipinski's Rule of Five Parameters:

» Molecular Weight < 500 g/mol : Lower molecular weight molecules are generally more

readily absorbed and distributed. At 184.65 g/mol , this compound and its subsequent

derivatives are well within this limit.

e LogP < 5: A measure of lipophilicity.

» Hydrogen Bond Donors <5

e Hydrogen Bond Acceptors < 10
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As a starting fragment, the low molecular weight of 4-Chloro-6-methylthieno[2,3-
d]pyrimidine provides medicinal chemists with ample "headroom" to add functionality and
increase potency while remaining within the desired physicochemical property space for
developing orally bioavailable drugs.

Conclusion

The molecular weight of 4-Chloro-6-methylthieno[2,3-d]pyrimidine is 184.65 g/mol . This
fundamental property is the cornerstone of its chemical identity. This guide has detailed the
process for its verification, moving from theoretical calculation to robust experimental
confirmation via mass spectrometry. The authoritative validation of this compound's structure is
achieved by observing not only the correct mass-to-charge ratio for the molecular ion but also
the signature 3:1 isotopic pattern characteristic of a monochlorinated species. For scientists in
drug discovery, understanding and confirming this core parameter is the first critical step in
leveraging the thieno[2,3-d]pyrimidine scaffold to build the next generation of therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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